molecular formula C21H25N3O3 B11558262 N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide

N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide

Cat. No.: B11558262
M. Wt: 367.4 g/mol
InChI Key: SJZOCUBTSPYWMP-PXLXIMEGSA-N
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Description

N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE typically involves the reaction of 4-aminobenzohydrazide with 2-methoxybenzaldehyde in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone group can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE
  • N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE

Uniqueness

N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-(hexanoylamino)-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H25N3O3/c1-3-4-5-10-20(25)23-18-13-11-16(12-14-18)21(26)24-22-15-17-8-6-7-9-19(17)27-2/h6-9,11-15H,3-5,10H2,1-2H3,(H,23,25)(H,24,26)/b22-15+

InChI Key

SJZOCUBTSPYWMP-PXLXIMEGSA-N

Isomeric SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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